molecular formula C14H12N2 B3307227 5,5'-Divinyl-2,2'-bipyridine CAS No. 932396-96-8

5,5'-Divinyl-2,2'-bipyridine

Cat. No.: B3307227
CAS No.: 932396-96-8
M. Wt: 208.26 g/mol
InChI Key: RLSLVUNCQSJTCV-UHFFFAOYSA-N
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Description

5,5’-Divinyl-2,2’-bipyridine is an organic compound with the molecular formula C14H12N2. It is a derivative of bipyridine, featuring vinyl groups at the 5 and 5’ positions. This compound is known for its ability to form complexes with various metals, making it valuable in coordination chemistry and materials science .

Biochemical Analysis

Biochemical Properties

5,5’-Divinyl-2,2’-bipyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence the activity of metalloenzymes. The interactions between 5,5’-Divinyl-2,2’-bipyridine and these biomolecules are primarily based on coordination chemistry, where the nitrogen atoms in the bipyridine structure act as ligands, binding to metal centers .

Cellular Effects

The effects of 5,5’-Divinyl-2,2’-bipyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, 5,5’-Divinyl-2,2’-bipyridine can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 5,5’-Divinyl-2,2’-bipyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with metal ions, which can lead to the activation or inhibition of metalloenzymes. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 5,5’-Divinyl-2,2’-bipyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Divinyl-2,2’-bipyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,5’-Divinyl-2,2’-bipyridine is relatively stable under controlled conditions, but its activity can decrease over time due to degradation processes. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5,5’-Divinyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

5,5’-Divinyl-2,2’-bipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, it can affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and pyruvate kinase .

Transport and Distribution

The transport and distribution of 5,5’-Divinyl-2,2’-bipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 5,5’-Divinyl-2,2’-bipyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Divinyl-2,2’-bipyridine typically involves the Heck reaction, a palladium-catalyzed coupling reaction between 5,5’-dibromo-2,2’-bipyridine and vinyl compounds . The reaction is carried out under inert atmosphere conditions, often using a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for 5,5’-Divinyl-2,2’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-Divinyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5’-Divinyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic and electronic processes, depending on the metal and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Divinyl-2,2’-bipyridine is unique due to the presence of vinyl groups, which enhance its reactivity and ability to form conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties .

Properties

IUPAC Name

5-ethenyl-2-(5-ethenylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLVUNCQSJTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C2=NC=C(C=C2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705206
Record name 5,5'-Diethenyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932396-96-8
Record name 5,5'-Diethenyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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